3-Pyridylacetic Acid-d6 is a deuterated derivative of 3-pyridylacetic acid, a compound featuring a pyridine ring with an acetic acid side chain. This compound is notable for its applications in various scientific fields, particularly in proteomics and as a biochemical reagent. The molecular formula of 3-Pyridylacetic Acid-d6 is , and its molecular weight is approximately 143.17 g/mol. The compound can be classified under the category of pyridine derivatives, which are widely studied for their biological activities and chemical reactivity.
3-Pyridylacetic Acid-d6 can be synthesized from 3-vinylpyridine through various chemical reactions. It falls under the category of organic compounds, specifically aromatic compounds due to the presence of the pyridine ring. The deuterated form (d6) indicates that six hydrogen atoms in the molecule have been replaced with deuterium, enhancing its utility in nuclear magnetic resonance spectroscopy studies.
The synthesis of 3-Pyridylacetic Acid-d6 typically involves several steps:
For example, one method involves reacting 3-vinylpyridine with morpholine and sulfur, followed by hydrolysis with hydrochloric acid to yield 3-Pyridylacetic Acid hydrochloride, which can then be converted to the deuterated form through specific deuteration techniques .
The molecular structure of 3-Pyridylacetic Acid-d6 consists of a pyridine ring attached to an acetic acid group. The presence of deuterium alters the mass but not the fundamental structure of the molecule.
3-Pyridylacetic Acid-d6 can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are significant for further functionalization and application in medicinal chemistry.
The mechanism of action for compounds like 3-Pyridylacetic Acid-d6 typically involves:
Studies indicate that similar pyridine derivatives often exhibit antimicrobial and anti-inflammatory properties due to their ability to interact with biological targets .
3-Pyridylacetic Acid-d6 has several applications in scientific research:
The molecular architecture of 3-Pyridylacetic Acid-d6 (C7HD6NO2) features deuterium incorporation at specific sites: the methylene group (-CD2-COOH) and all five positions on the pyridine ring. This strategic deuteration yields a molecular weight of 143.17 g/mol, creating a 6 Da mass difference from its protiated counterpart (137.14 g/mol, C7H7NO2). The chemical structure preserves the acidic carboxylic group directly bonded to the pyridine heterocycle, maintaining its polarity, hydrogen-bonding capacity, and pH-dependent ionization behavior (pKa ≈ 4.2). Isotopic purity exceeding 98% is typically confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, with the deuterium distribution pattern crucially minimizing exchangeable protons to ensure analytical reliability. The compound generally appears as a white crystalline solid and requires storage at -20°C to maintain stability, particularly in solution phases where degradation could compromise isotopic integrity [1] [3] [5].
Table 1: Structural and Physicochemical Profile of 3-Pyridylacetic Acid-d6
Property | Specification | Unlabeled Equivalent |
---|---|---|
Molecular Formula | C7HD6NO2 | C7H7NO2 |
Molecular Weight | 143.17 g/mol | 137.14 g/mol |
CAS Number (Labeled) | 1190005-72-1 | 501-81-5 |
Deuteration Sites | Pyridine ring (5D), Methylene group (1D) | N/A |
Chemical Purity | >98% (HPLC) | >98% |
Isotopic Enrichment | ≥98 atom % D | N/A |
Storage Conditions | -20°C, desiccated | Ambient |
The synthesis of deuterated biomarkers traces back to pioneering work in isotopic chemistry during the mid-20th century, with 3-Pyridylacetic Acid-d6 emerging as part of specialized pharmaceutical and metabolic standards developed after 2000. Early deuterated compounds utilized exchange reactions with D2O under harsh conditions, but these methods proved unsuitable for site-specific deuteration of complex molecules like 3-Pyridylacetic Acid. The evolution toward custom synthesis using deuterated precursors began in the 1970s, supported by seminal research on nicotine metabolism that identified 3-PAA as a significant metabolite. Landmark studies by Baer et al. (1973) established foundational analytical methods for detecting pyridine metabolites, while Kyerematen's 1988 investigation into nicotine metabolic pathways highlighted the need for precise isotopic standards [3] [5].
Contemporary production leverages advanced techniques like catalytic deuteration of halogenated precursors or custom synthesis from deuterated starting materials (e.g., D6-pyridine derivatives), ensuring precise deuterium placement. Modern suppliers including Simson Pharma, LGC Standards, and Santa Cruz Biotechnology now offer the compound through custom synthesis programs, typically providing comprehensive Certificates of Analysis detailing isotopic enrichment and chromatographic purity. The commercial availability of such isotopically labeled standards since approximately 2010 has revolutionized quantitative mass spectrometry in pharmacokinetic studies, particularly for tracing endogenous metabolites derived from alkaloids like nicotine without interference from endogenous backgrounds [1] [3] [5].
Table 2: Historical Development of 3-Pyridylacetic Acid-d6
Time Period | Development Milestone | Research Impact |
---|---|---|
Pre-1970 | Basic deuterium exchange methods developed | Limited to simple molecules; unsuitable for 3-PAA |
1973 | Baer et al. publish analytical methods for pyridine metabolites | Foundation for nicotine metabolic studies |
1988 | Kyerematen et al. elucidate nicotine metabolic pathways | Identifies 3-PAA as key metabolite; creates demand for isotopes |
2000s | Advanced synthetic routes for site-specific deuteration | Enables custom synthesis of complex deuterated standards |
2010-Present | Commercial availability through custom synthesis programs | Supports explosion in precision metabolomics research |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0